molecular formula C11H15NO2 B1609960 4-(2-Methoxyphenyl)morpholine CAS No. 27347-13-3

4-(2-Methoxyphenyl)morpholine

Cat. No. B1609960
CAS RN: 27347-13-3
M. Wt: 193.24 g/mol
InChI Key: VFLNKDLFYDLRAN-UHFFFAOYSA-N
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Description

4-(2-Methoxyphenyl)morpholine is an organic compound with the chemical formula C10H15NO. It is a colorless liquid with a faint odor and a boiling point of 166-168 °C. It is a versatile chemical used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as a catalyst in various chemical reactions. In addition, it has been studied for its potential as a therapeutic agent due to its ability to interact with biological systems.

Scientific Research Applications

Synthesis of Biologically Active Molecules

4-(2-Methoxyphenyl)morpholine: is frequently utilized in the synthesis of biologically active molecules. Its incorporation into drug frameworks can significantly affect the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The morpholine ring is a common feature in molecules with antidepressant, antifungal, and antibacterial activities .

Development of Agrochemicals

The morpholine structure is also pivotal in the development of agrochemicals. It serves as a scaffold for creating compounds that can act as fungicides or herbicides, providing protection for crops against various pathogens .

Material Science

In material science, 4-(2-Methoxyphenyl)morpholine can be used to synthesize novel polymers or as a modifying agent to alter the properties of existing materials. Its unique chemical structure can contribute to the thermal stability and mechanical strength of materials .

Catalyst Design

This compound can be involved in the design of catalysts. Its morpholine moiety can bind to metal centers, facilitating the development of catalysts used in organic synthesis, including asymmetric catalysis, which is crucial for producing enantiomerically pure substances .

Chemical Intermediate

As a chemical intermediate, 4-(2-Methoxyphenyl)morpholine is valuable in multi-step synthetic processes. It can be transformed into a variety of functional groups, serving as a precursor for more complex molecules used in pharmaceuticals and dyes .

Analytical Chemistry

In analytical chemistry, it can be used as a reagent or a standard for calibrating instruments. Its well-defined structure and properties make it suitable for use in chromatography and spectrometry to identify or quantify other substances .

properties

IUPAC Name

4-(2-methoxyphenyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-13-11-5-3-2-4-10(11)12-6-8-14-9-7-12/h2-5H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFLNKDLFYDLRAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00443034
Record name 4-(2-methoxyphenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00443034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methoxyphenyl)morpholine

CAS RN

27347-13-3
Record name 4-(2-methoxyphenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00443034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1-iodo-2-methoxybenzene (1 g, 4.28 mmol) in dioxane (10 mL) was added morpholine (446.8 mg, 5.12 mmol), Pd2(dba)3 (100 mg, 0.1 mmol), Xantphos (200 mg, 0.3 mmol) and t-BuONa (671 mg, 6.0 mmol). Under a N2 atmosphere the reaction mixture was heated at reflux temperature for 16 h. The solvent was then removed and the residue dissolved in ethyl acetate and washed with water. The separated organic layer was concentrated to give the crude product which was used in next step without further purification (578 mg Yield 70%). LCMS (m/z): 194.1 (M+1).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
446.8 mg
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
671 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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